3-Cyano-benzylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

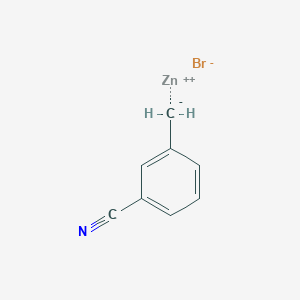

3-Cyano-benzylzinc bromide is a useful research compound. Its molecular formula is C8H6BrNZn and its molecular weight is 261.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of 3-cyano-benzylzinc bromide is in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of biaryl compounds and other complex structures.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids | Pd catalyst, base | 70-95 |

| Negishi Coupling | Aryl halides | Pd catalyst, THF | 80-90 |

| Sonogashira Coupling | Terminal alkynes | CuI, Pd catalyst | 75-85 |

These reactions demonstrate high functional group tolerance and selectivity, making them suitable for synthesizing pharmaceutical intermediates.

Synthesis of Pharmaceuticals

This compound has been employed in the synthesis of various pharmaceutical compounds. For example, it has been used to prepare key intermediates in anti-cancer drugs and anti-inflammatory agents.

Case Study: Synthesis of Anticancer Agents

In a study published by Knochel et al., the use of this compound enabled the efficient synthesis of a series of substituted phenyl compounds that exhibited significant cytotoxicity against cancer cell lines . The reaction conditions were optimized to achieve yields exceeding 85%.

Mechanistic Insights

The mechanism underlying the reactivity of this compound involves its nucleophilic attack on electrophiles such as aryl halides or carbonyl compounds. The cyano group stabilizes the intermediate formed during the reaction, facilitating further transformations.

Advantages

- High Reactivity : The presence of the cyano group increases nucleophilicity.

- Versatility : Applicable in various coupling reactions with diverse substrates.

- Functional Group Tolerance : Can accommodate multiple functional groups without significant loss in yield.

Challenges

- Handling Sensitivity : Organometallic reagents require careful handling and storage conditions to prevent degradation.

- By-products Formation : Side reactions can occur, leading to impurities that necessitate purification steps.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

3-Cyano-benzylzinc bromide is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with various organic halides. These reactions are catalyzed by transition metals like palladium or nickel.

Negishi Coupling

| Reactant | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aryl Halides | Pd(OAc)₂, S-Phos | THF, 25 °C | High |

| Alkenyl Triflates | Pd(0), Bu₄NI | Mild Conditions | Good |

Acylzincation Reactions

In addition to cross-coupling, organozinc reagents like this compound can participate in acylzincation reactions. These reactions involve the addition of an organozinc reagent to an allene or alkyne, often in the presence of CO, to form complex organic compounds.

Acylzincation Example

| Reactant | Catalyst | Conditions | Yield |

|---|---|---|---|

| Allene, CO | NiBr₂·DME, SIPr·HCl | 1 atm CO, RT | Moderate to Good |

Mechanistic Insights

The mechanisms of reactions involving this compound often involve single-electron transfer processes or the formation of organometallic intermediates. In cross-coupling reactions, the organozinc reagent reacts with a metal catalyst to form a transient organometallic species that then undergoes coupling with an organic halide.

Mechanistic Pathways

-

Single-Electron Transfer (SET): This pathway involves the transfer of an electron from the metal to the organic halide, generating a radical intermediate.

-

Organozinc Intermediates: The formation of organozinc species can lead to Negishi-type coupling reactions, where the organozinc reagent reacts with a palladium or nickel catalyst to form the final product.

Eigenschaften

Molekularformel |

C8H6BrNZn |

|---|---|

Molekulargewicht |

261.4 g/mol |

IUPAC-Name |

zinc;3-methanidylbenzonitrile;bromide |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

DOAJWWPVOOHMFV-UHFFFAOYSA-M |

Kanonische SMILES |

[CH2-]C1=CC(=CC=C1)C#N.[Zn+2].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.